2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a dipropylamino group
Preparation Methods
The synthesis of 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives under acidic or basic conditions.
Introduction of the Thiazolidin-5-ylidene Moiety: This step typically involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidine derivative, often under reflux conditions in a suitable solvent like dimethylformamide.
Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions, where the pyrido[1,2-a]pyrimidin-4-one derivative is reacted with dipropylamine in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dipropylamino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The compound’s heterocyclic structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving enzyme inhibition or receptor binding
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:
Pyrido[1,2-a]pyrimidin-4-one Derivatives: These compounds share the same core structure and may have similar biological activities.
Thiazolidin-5-ylidene Derivatives: These compounds contain the thiazolidin-5-ylidene moiety and may exhibit similar chemical reactivity.
Dipropylamino Substituted Compounds: These compounds have the dipropylamino group and may have similar pharmacokinetic properties
The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C24H32N4O2S2 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H32N4O2S2/c1-5-8-9-14-27-23(30)19(32-24(27)31)15-18-21(26(12-6-2)13-7-3)25-20-11-10-17(4)16-28(20)22(18)29/h10-11,15-16H,5-9,12-14H2,1-4H3/b19-15- |
InChI Key |
OJHXWYVAGQWLNS-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
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